molecular formula C9H9BrO3 B3114843 Methyl 2-(4-bromo-2-hydroxyphenyl)acetate CAS No. 205318-12-3

Methyl 2-(4-bromo-2-hydroxyphenyl)acetate

Cat. No. B3114843
CAS RN: 205318-12-3
M. Wt: 245.07 g/mol
InChI Key: XBOMCEKGANOYMU-UHFFFAOYSA-N
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Description

“Methyl 2-(4-bromo-2-hydroxyphenyl)acetate” is a chemical compound with the molecular formula C9H9BrO3 and a molecular weight of 245.07 . It is also known as "METHYL 2-(5-BROMO-2-HYDROXYPHENYL)ACETATE" .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES string O=C(OC)COC(C=C1)=CC=C1Br . This indicates that the compound contains a bromine atom attached to a phenyl ring, which is further connected to an acetate group via an oxygen atom .


Physical And Chemical Properties Analysis

“this compound” is a solid compound . It has a density of 1.562±0.06 g/cm3 at 20 ºC 760 Torr . The predicted boiling point is 317.1±27.0 °C .

Scientific Research Applications

Crystal Structure Analysis

Methyl 2-(4-bromo-2-hydroxyphenyl)acetate has been studied for its crystal structure. Lee et al. (2017) investigated the crystal structure of a related compound, methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate, which is a major product from a reaction involving methyl 2-bromoacetate (Lee, Ryu, & Lee, 2017).

Organic Chemistry Education

The compound has applications in organic chemistry education. Min (2015) described an organic experiment for a drug intermediate that could be achieved using methyl 2-bromoacetate as a raw material, enhancing students' interest in scientific research and experimental skills (Min, 2015).

Bromination Reactions

Baltrushis et al. (1982, 1983) explored the bromination of certain derivatives with bromine in acetic acid, involving compounds structurally related to this compound. These studies contribute to understanding the bromination reactions of hydroxyphenyl compounds (Baltrushis, Beresnevichyus, & Mitskyavichyus, 1982), (Baltrushis, Beresnevichyus, & Mitskyavichyus, 1983).

Marine Fungal Compounds

Wang et al. (2009) isolated new compounds from the marine fungus Penicillium griseofulvum, including a compound structurally related to this compound. These findings highlight the potential of marine sources in discovering new compounds with various properties (Wang et al., 2009).

Synthesis of Liquid Crystal Display Materials

Guo-du (2001) studied the synthesis of bromo-4'-hydroxybiphenyl, a key intermediate for synthesizing liquid crystal display materials, starting from compounds similar to this compound (Guo-du, 2001).

Synthesis of Bromophenol Derivatives

Li et al. (2007) isolated novel bromophenol derivatives from marine red algae, indicating the importance of bromophenols in natural product chemistry and their potential applications (Li, Li, Ji, & Wang, 2007).

Safety and Hazards

The safety data sheet for “Methyl 2-(4-bromo-2-hydroxyphenyl)acetate” suggests that it should be handled with care . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn while handling this compound .

properties

IUPAC Name

methyl 2-(4-bromo-2-hydroxyphenyl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-13-9(12)4-6-2-3-7(10)5-8(6)11/h2-3,5,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBOMCEKGANOYMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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